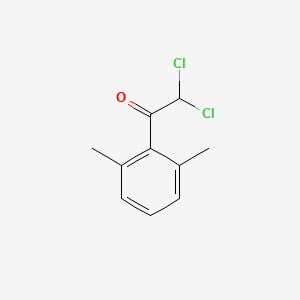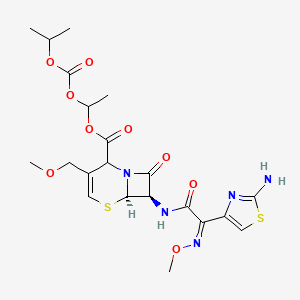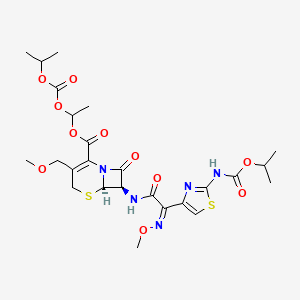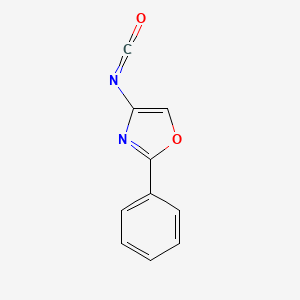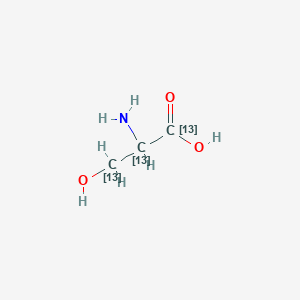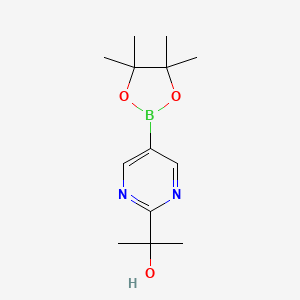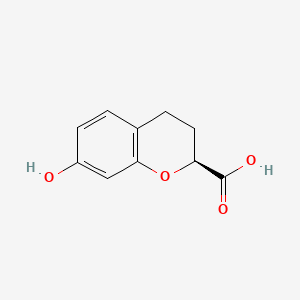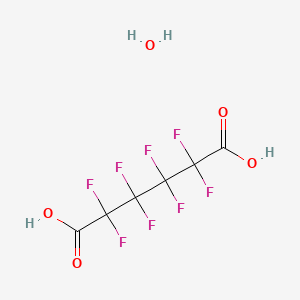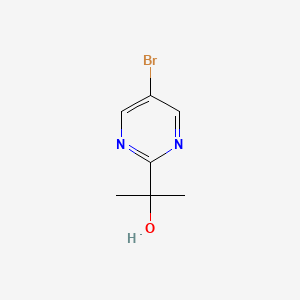
Hydroxytebuconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxytebuconazole is a derivative of Tebuconazole, which is a triazole fungicide . It is used agriculturally to treat plant pathogenic fungi . The chemical formula of Hydroxytebuconazole is C16H22ClN3O2 .
Molecular Structure Analysis
Tebuconazole, the parent compound of Hydroxytebuconazole, has been studied for its metabolic pathway in soil fungus Cunninghamella elegans . The structures of the metabolites were identified by gas chromatography-mass spectrometry (GC–MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicide
Hydroxytebuconazole is primarily used as a fungicide in agriculture. It’s effective in controlling a wide range of fungal diseases in crops, contributing to the protection of food resources by preventing crop losses. Studies have shown its efficacy in managing leaf spot diseases and its role in the metabolic pathways of soil fungi .
Environmental Fate and Impact
Research into the environmental fate of Hydroxytebuconazole examines its persistence in various media such as soil and water bodies. Due to its long half-life, there’s a significant interest in understanding how it degrades and the potential impact it may have on ecosystems .
Toxicology and Human Health
The toxicological profile of Hydroxytebuconazole is crucial for assessing its safety for humans. Studies involving human liver microsomes have explored its metabolism and potential enantioselective effects, which are important for understanding any health risks associated with exposure.
Analytical Chemistry
In analytical chemistry, Hydroxytebuconazole serves as a reference standard for quantifying residues in various samples, including urine, using chromatography techniques. This application is vital for monitoring environmental and biological samples for contamination .
Regulatory Compliance
Hydroxytebuconazole is subject to strict regulations due to its widespread use and potential environmental impact. Research in this field focuses on ensuring that its application in agriculture complies with safety standards to protect public health .
Endocrine Disruption Studies
The compound has been studied for its ability to interfere with cytochrome P450 enzymes, which may lead to endocrine-disrupting effects. This research is important for understanding the broader implications of its use on mammalian health .
Wirkmechanismus
Target of Action
Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide . The primary target of tebuconazole is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . By inhibiting this enzyme, tebuconazole disrupts the production of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Tebuconazole, and by extension hydroxytebuconazole, acts by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The interaction of the compound with its target enzyme results in the effective control of fungal pathogens in a range of vegetables, fruits, and crops .
Biochemical Pathways
The action of tebuconazole affects the sterol biosynthetic pathway in eukaryotes . By inhibiting the enzyme 14-α-demethylase, tebuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability in the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of hydroxytebuconazole involves its absorption, distribution, metabolism, and excretion (ADME). In a study involving human volunteers, peak excretion rates of hydroxytebuconazole were reached after 1.4 hours for oral administration and 21 hours for dermal administration . The mean elimination half-lives were 7.8 and 16 hours, respectively . These properties impact the bioavailability of the compound, with recoveries within 48 hours being 38% and 1% for oral and dermal administration, respectively .
Result of Action
The molecular and cellular effects of hydroxytebuconazole’s action primarily involve the disruption of the fungal cell membrane. By inhibiting the production of ergosterol, the compound causes instability and eventual rupture of the cell membrane, leading to cell death . This action results in the effective control of various fungal pathogens.
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydroxytebuconazole. For instance, the presence of other chemicals in the environment can affect the metabolism of tebuconazole . Additionally, factors such as temperature, pH, and moisture levels can influence the stability and efficacy of the compound.
Safety and Hazards
Though the U.S. Food and Drug Administration considers Tebuconazole to be safe for humans, it may still pose a risk . It is listed as a possible carcinogen in the United States Environmental Protection Agency Office of Pesticide Programs carcinogen list with a rating of C (possible carcinogen) . Its acute toxicity is moderate .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2,10-21)16(22,9-20-12-18-11-19-20)8-7-13-3-5-14(17)6-4-13/h3-6,11-12,21-22H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHXEKXIIAQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891627 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol | |
CAS RN |
212267-64-6 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the main finding of the research paper regarding hydroxytebuconazole?
A1: The research paper uses in silico models to predict the potential ecotoxicological effects of various pesticides, including hydroxytebuconazole, on fish and crustaceans. The study suggests that hydroxytebuconazole, a metabolite of the fungicide tebuconazole, might pose a potential risk to these aquatic organisms [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

